2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
Overview
Description
“2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate” is a complex organic compound. It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon. The compound also contains a carboxylate group, nitro groups, and a fluorinated pentyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the polycyclic aromatic backbone. The fluorinated pentyl chain would likely add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro groups and the carboxylate group. The fluorinated pentyl chain may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorinated pentyl chain could impart unique properties, such as increased hydrophobicity .Scientific Research Applications
- Surface-Active Agent: 2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has been employed as an auxiliary surfactant in the synthesis of silver (Ag) and silver iodide (Ag2S) nanocrystals . Its unique fluorinated structure contributes to its effectiveness in controlling nanocrystal growth and stability.
- Ag Nanocrystal Synthesis: Researchers have utilized this compound for the synthesis of Ag2S nanocrystals, which exhibit surface plasmon resonance absorption at 330 nm . These nanocrystals find applications in photonics, catalysis, and sensing.
- Hybrid Fluorous Monolithic Columns: 2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate (OFPDC) can be used in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography. These columns offer excellent separation efficiency and compatibility with fluorous solvents .
- Inhibitor in Polymerization: OFPMA contains 100 ppm of MEHQ (methyl ether hydroquinone) as an inhibitor. Researchers use it to synthesize fluorinated polymers with controlled molecular weights and properties .
Fluorous Chemistry and Nanomaterials:
Chromatography and Separation Sciences:
Polymer Chemistry and Materials Engineering:
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F8N2O7/c20-16(21)18(24,25)19(26,27)17(22,23)6-36-15(31)12-5-8(29(34)35)4-11-13(12)9-2-1-7(28(32)33)3-10(9)14(11)30/h1-5,16H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMDDKYONMUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F8N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.